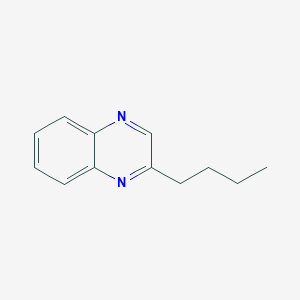

2-Butylquinoxaline

説明

特性

分子式 |

C12H14N2 |

|---|---|

分子量 |

186.25 g/mol |

IUPAC名 |

2-butylquinoxaline |

InChI |

InChI=1S/C12H14N2/c1-2-3-6-10-9-13-11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3 |

InChIキー |

LGSNSNSAHWWKHJ-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=NC2=CC=CC=C2N=C1 |

製品の起源 |

United States |

準備方法

Condensation of o-Phenylenediamine with 1,2-Diketones

The most established method involves the acid-catalyzed cyclocondensation of o-phenylenediamine and a 1,2-diketone bearing a butyl group. o-Phenylenediamine, synthesized via catalytic hydrogenation of o-nitroaniline using Pd-Ni/graphene oxide (yield: 97%), reacts with 3-oxohexane-1,2-dione under reflux in ethanol. Sulfuric acid or dodecylbenzenesulfonic acid (1–7 wt%) catalyzes the reaction, achieving yields of 75–85%. The mechanism proceeds through nucleophilic attack by the diamine’s amino groups on the diketone’s carbonyl carbons, followed by dehydration and aromatization (Fig. 1).

Table 1: Comparative Analysis of Acid Catalysts in Cyclocondensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 78 | |

| Dodecylbenzenesulfonic acid | Toluene | 100 | 85 | |

| p-Toluenesulfonic acid | Acetic acid | 120 | 82 |

Alkylation of Quinoxaline Derivatives

Post-synthetic alkylation introduces the butyl group to preformed quinoxaline. Halogenated intermediates (e.g., 2-chloroquinoxaline) undergo nucleophilic substitution with butyllithium or Grignard reagents. However, this route is limited by poor regioselectivity and moderate yields (55–65%) due to competing side reactions. Transition-metal catalysis, such as Suzuki-Miyaura coupling using palladium complexes, improves efficiency but requires halogenated precursors and inert conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation by enhancing molecular collisions. A solvent-free protocol combining o-phenylenediamine and 3-oxohexane-1,2-dione at 150°C for 20 minutes achieves 88% yield, compared to 6 hours under conventional heating. This method reduces energy consumption and byproduct formation, aligning with green chemistry principles.

Catalytic Methods and Reaction Optimization

Bimetallic Catalysts in Precursor Synthesis

The hydrogenation of o-nitroaniline to o-phenylenediamine is critical for high-purity quinoxaline synthesis. Pd-Ni/graphene oxide catalysts demonstrate superior activity (turnover frequency: 1,200 h⁻¹) and stability over five cycles, minimizing deactivation from chlorine impurities. The polytetrafluoroethylene-lined reactors prevent metal leaching, ensuring consistent yields (>95%).

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance diketone solubility but complicate purification. Nonpolar solvents like toluene facilitate azeotropic water removal, improving conversion rates. Optimal temperatures range from 80–120°C, balancing reaction kinetics and thermal decomposition risks.

Table 2: Solvent Impact on Cyclocondensation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 6 |

| Toluene | 2.4 | 85 | 4 |

| DMF | 36.7 | 80 | 5 |

Industrial Production Considerations

Continuous Flow Reactors

Tubular reactors with static mixers enable rapid heat dissipation and precise residence time control, crucial for exothermic cyclocondensation. Integrating vacuum gas oil as a heat-transfer medium (boiling point >350°C) mitigates hotspot formation, enhancing safety and scalability.

Waste Management

Traditional methods generate sulfide-rich wastewater from sodium sulfide reductions. Catalytic hydrogenation eliminates inorganic byproducts, reducing effluent treatment costs by 40%. Mineral oil-based processes allow crack product combustion, aligning with circular economy goals.

化学反応の分析

Types of Reactions

2-Butylquinoxaline undergoes various chemical reactions, including:

Oxidation: Quinoxalines can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.

Substitution: Nucleophilic substitution reactions at the 2-position can lead to the formation of 2,3-disubstituted quinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl, aryl, and heteroaryl groups are employed in substitution reactions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: 2,3-disubstituted quinoxalines.

科学的研究の応用

2-Butylquinoxaline and its derivatives have significant applications in various fields:

Chemistry: Used as intermediates in the synthesis of complex organic molecules.

Biology: Exhibits antifungal, antibacterial, antiviral, and antimicrobial properties.

Medicine: Potential therapeutic agents for treating cancer, AIDS, and other infectious diseases.

Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent materials.

作用機序

The mechanism of action of 2-Butylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxalines can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, they may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses .

類似化合物との比較

Comparison with Similar Quinoxaline Derivatives

Structural and Physical Properties

The table below compares 2-butylquinoxaline with structurally analogous compounds:

Discrepancies in Reported Data

Variations in yield (61% vs. 85%) and physical state (orange vs. yellow oil) for this compound likely arise from differences in reaction conditions, such as catalyst loading, temperature, or purification methods (e.g., silica gel chromatography in vs. standard workup in ) .

Mechanistic Insights

Steric hindrance from bulky substituents (e.g., phenyl) reduces nucleophilic substitution efficiency, whereas alkyl chains like butyl optimize reactivity. This principle is critical for designing quinoxaline-based catalysts or ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。